Antrimycin
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Overview
Description
Antrimycin is an antibiotic.
Scientific Research Applications
Discovery and Antibacterial Activity : Antrimycin was first identified due to its antibacterial activity against Mycobacterium smegmatis. It was isolated from a soil sample and produced by Streptomyces xanthocidicus. The production, isolation, and chemical and biological properties of antrimycin were detailed in its discovery (Shimada et al., 1981).
Chemical Synthesis and Structure : Research on the synthesis of antrimycins, which include various unusual α-amino acids, was conducted to better understand their structure and potential applications. This study involved the synthesis of antrimycins Av and Dv, highlighting the complexities of their chemical structures (Nakamura, Ito, & Shin, 1994).
Minor Congeners of Antrimycin : Another study focused on the minor congeners of antrimycin, which are variants with slight structural differences. These minor congeners were isolated, and their structures were determined, broadening the understanding of antrimycin's chemical diversity (Morimoto et al., 1982).
Total Synthesis of Antrimycin Dv : The total synthesis of Antrimycin Dv was reported, which included the preparation of its protected hexapeptide and deprotection. This study contributes to the understanding of antrimycin's synthesis and potential for modification (Schmidt & Riedl, 1993).
Emerging Applications of Bacteriocins : Although not specifically focused on antrimycin, research into bacteriocins (ribosomally synthesized antimicrobial peptides) highlights the potential applications of substances like antrimycin in areas such as next-generation antibiotics, cancer treatment, and as carrier molecules in delivery systems (Chikindas et al., 2018).
properties
CAS RN |
80801-26-9 |
---|---|
Product Name |
Antrimycin |
Molecular Formula |
C28H47N9O11 |
Molecular Weight |
685.7 g/mol |
IUPAC Name |
(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
JIGYSKMCUNIKPN-KYVSZOTASA-N |
Isomeric SMILES |
CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C |
SMILES |
CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |
Canonical SMILES |
CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antrimycin; Cirratiomycin B; Antrimycin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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